tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

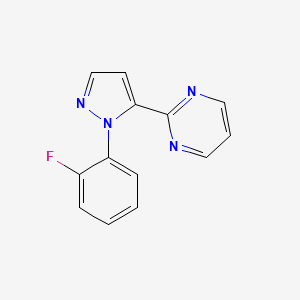

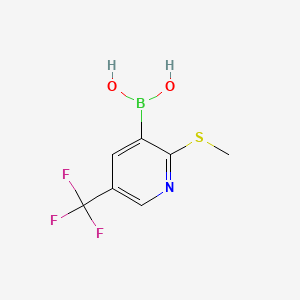

“tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” is a chemical compound with the empirical formula C14H19ClN2O2 .

Synthesis Analysis

The synthesis of compounds with tert-butyl groups has been explored in various studies. For instance, a study evaluated the use of tert-butyl groups as probes for NMR studies of macromolecular complexes . Another study discussed the synthesis of amino acid building blocks, which could potentially be used in the synthesis of "tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride" .Molecular Structure Analysis

The molecular structure of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be analyzed using techniques such as NMR spectroscopy . The 1H NMR signal of a tert-butyl group attached to a large protein or complex can be observed with high sensitivity if the group retains high mobility .Chemical Reactions Analysis

The chemical reactions involving “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be studied using various techniques. For instance, NMR spectroscopy can be used to analyze presynaptic complexes involved in neurotransmitter release .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” can be determined using various analytical techniques. The compound has an empirical formula of C14H19ClN2O2 .Wissenschaftliche Forschungsanwendungen

Convenient Synthesis of tert‐Butyl Esters

One significant application involves the synthesis of tert-butyl esters of indole-5-carboxylic acid and related compounds. These esters, including tert-butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride, are accessed by reacting appropriate carboxylic acids with tert-butyl trichloroacetimidate. This process is notable for its convenience and efficiency, making it a valuable method in the preparation of compounds for further chemical transformations or as potential intermediates in the synthesis of biologically active molecules (Fritsche et al., 2006).

Molecular Structure Characterization

Another application is the characterization of molecular structures through synthesis and analysis. For example, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized and characterized using NMR spectroscopy and high-resolution mass spectrometry. The molecular structure was further determined via single-crystal X-ray diffraction analysis, highlighting the utility of these compounds in elucidating complex molecular architectures (Moriguchi et al., 2014).

Synthesis of Deaza-Analogues of Marine Alkaloids

In medicinal chemistry, these compounds are used in the synthesis of deaza-analogues of bis-indole marine alkaloids, demonstrating their role in the development of potential therapeutic agents. Although some of these synthesized compounds showed moderate activity against specific cancer cell lines, their primary value lies in the exploration of new chemotherapeutic candidates (Carbone et al., 2013).

Aerobic Oxidation Catalysis

Additionally, tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate acted as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This catalysis process underscores the versatility of tert-butyl esters in facilitating chemical reactions, particularly in the selective oxidation of sensitive compounds, which is crucial in various synthetic pathways (Shen et al., 2012).

Zukünftige Richtungen

The future directions for the study of “tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride” could involve further exploration of its potential applications in the study of macromolecular assemblies . The use of tert-butyl groups as probes for NMR studies suggests potential avenues for future research .

Eigenschaften

IUPAC Name |

tert-butyl 5-(aminomethyl)indole-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2.ClH/c1-14(2,3)18-13(17)16-7-6-11-8-10(9-15)4-5-12(11)16;/h4-8H,9,15H2,1-3H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZMDQMQJKFHKH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 5-(aminomethyl)-1H-indole-1-carboxylate hydrochloride | |

CAS RN |

1390654-71-3 |

Source

|

| Record name | 1H-Indole-1-carboxylic acid, 5-(aminomethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1390654-71-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.